molecular formula C9H8N4 B1303270 2-(3-pyridinyl)-4-pyrimidinamine CAS No. 61310-31-4

2-(3-pyridinyl)-4-pyrimidinamine

Cat. No.: B1303270
CAS No.: 61310-31-4
M. Wt: 172.19 g/mol
InChI Key: USBDVWRRXXQEOL-UHFFFAOYSA-N
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Description

2-(3-pyridinyl)-4-pyrimidinamine is an organic compound with the molecular formula C9H8N4 It is a heterocyclic compound containing both pyridine and pyrimidine rings

Biochemical Analysis

Biochemical Properties

2-(Pyridin-3-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior .

Cellular Effects

The effects of 2-(Pyridin-3-yl)pyrimidin-4-amine on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines, thereby demonstrating its potential as an anticancer agent . Additionally, it can alter the expression of genes involved in cell cycle regulation, further impacting cellular proliferation and survival .

Molecular Mechanism

At the molecular level, 2-(Pyridin-3-yl)pyrimidin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as protein kinases, inhibiting their activity. This binding can lead to the inhibition of enzyme activity, resulting in downstream effects on cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyridin-3-yl)pyrimidin-4-amine have been studied over different time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained biological activity. Its degradation products can also have significant biological effects, which need to be carefully monitored .

Dosage Effects in Animal Models

The effects of 2-(Pyridin-3-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for its use in clinical settings .

Metabolic Pathways

2-(Pyridin-3-yl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of metabolites within the cell. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 2-(Pyridin-3-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity .

Subcellular Localization

2-(Pyridin-3-yl)pyrimidin-4-amine exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-pyridinyl)-4-pyrimidinamine can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with 4-chloropyrimidine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-pyridinyl)-4-pyrimidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-pyridinyl)-4-pyrimidinamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-yl)pyrimidin-2-amine
  • N-(Pyridin-3-yl)pyrimidin-4-amine derivatives

Uniqueness

2-(3-pyridinyl)-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CDK2 inhibitor with high selectivity and potency makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-pyridin-3-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBDVWRRXXQEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377150
Record name 2-(Pyridin-3-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61310-31-4
Record name 2-(Pyridin-3-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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